

Technical Deep Dive: PSB-11 Hydrochloride

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Compound of Interest

Compound Name: *PSB 11 hydrochloride*

CAS No.: *453591-58-7*

Cat. No.: *B1139462*

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Mechanism of Action, Pharmacodynamics, and Experimental Protocols

Executive Summary

PSB-11 hydrochloride (PSB-11 HCl) is a highly potent and selective antagonist of the human Adenosine A3 Receptor (hA3AR). Chemically identified as (R)-8-Ethyl-4-methyl-2-phenyl-7,8-dihydro-3H-imidazo[2,1-i]purin-5(4H)-one hydrochloride, this compound represents a critical tool in purinergic signaling research.

Unlike non-selective xanthines, PSB-11 exhibits a

of 2.3 nM at the human A3 receptor, with >1000-fold selectivity over human A1 and A2A subtypes. Crucially, it functions as an inverse agonist in systems with high constitutive receptor activity, stabilizing the receptor in its inactive G-protein-uncoupled state.

Critical Advisory: PSB-11 displays extreme species-dependent affinity. While potent in humans, it has negligible affinity (

nM) for rat and mouse A3 receptors. It is unsuitable for rodent behavioral or physiological models.

Chemical & Pharmacological Profile

Property	Specification
Chemical Name	(R)-8-Ethyl-4-methyl-2-phenyl-7,8-dihydro-3H-imidazo[2,1-i]purin-5(4H)-one HCl
Molecular Formula	
Molecular Weight	331.80 g/mol
Target	Human Adenosine A3 Receptor (hA3AR)
Binding Affinity ()	hA3: 2.3 nM hA1: 4,100 nM hA2A: 3,300 nM
Species Selectivity	Human (High Affinity) vs. Rat/Mouse (No Affinity)
Solubility	Soluble in DMSO (up to ~5 mg/mL); low solubility in water/PBS without co-solvent. ^{[1][2][3]}

Mechanism of Action (The Core) Receptor Interaction & G-Protein Coupling

The Adenosine A3 receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the

family of heterotrimeric G-proteins.

- **Endogenous State:** Upon binding adenosine (or synthetic agonists like CI-IB-MECA), the A3 receptor undergoes a conformational change, exchanging GDP for GTP on the subunit.
- **Signal Transduction:** The activated subunit inhibits Adenylyl Cyclase (AC), leading to a rapid depletion of intracellular cyclic AMP (cAMP) and reduced phosphorylation of PKA targets (e.g., CREB).

- **PSB-11 Antagonism:** PSB-11 binds competitively to the orthosteric site of the hA3AR. By preventing agonist binding, it blocks the

-mediated inhibition of Adenylyl Cyclase.
- **Inverse Agonism:** In overexpression systems (e.g., CHO-hA3 cells) where the receptor shows spontaneous (constitutive) activity, PSB-11 suppresses basal

signaling, actually increasing cAMP levels relative to the baseline.

Downstream Signaling Pathways

The blockade of A3AR by PSB-11 modulates several key pathways:

- **cAMP/PKA Pathway:** Restoration of cAMP levels prevents the anti-inflammatory and cytoprotective effects typically driven by A3 activation.
- **MAPK/ERK Pathway:** A3AR activation often triggers ERK1/2 phosphorylation via

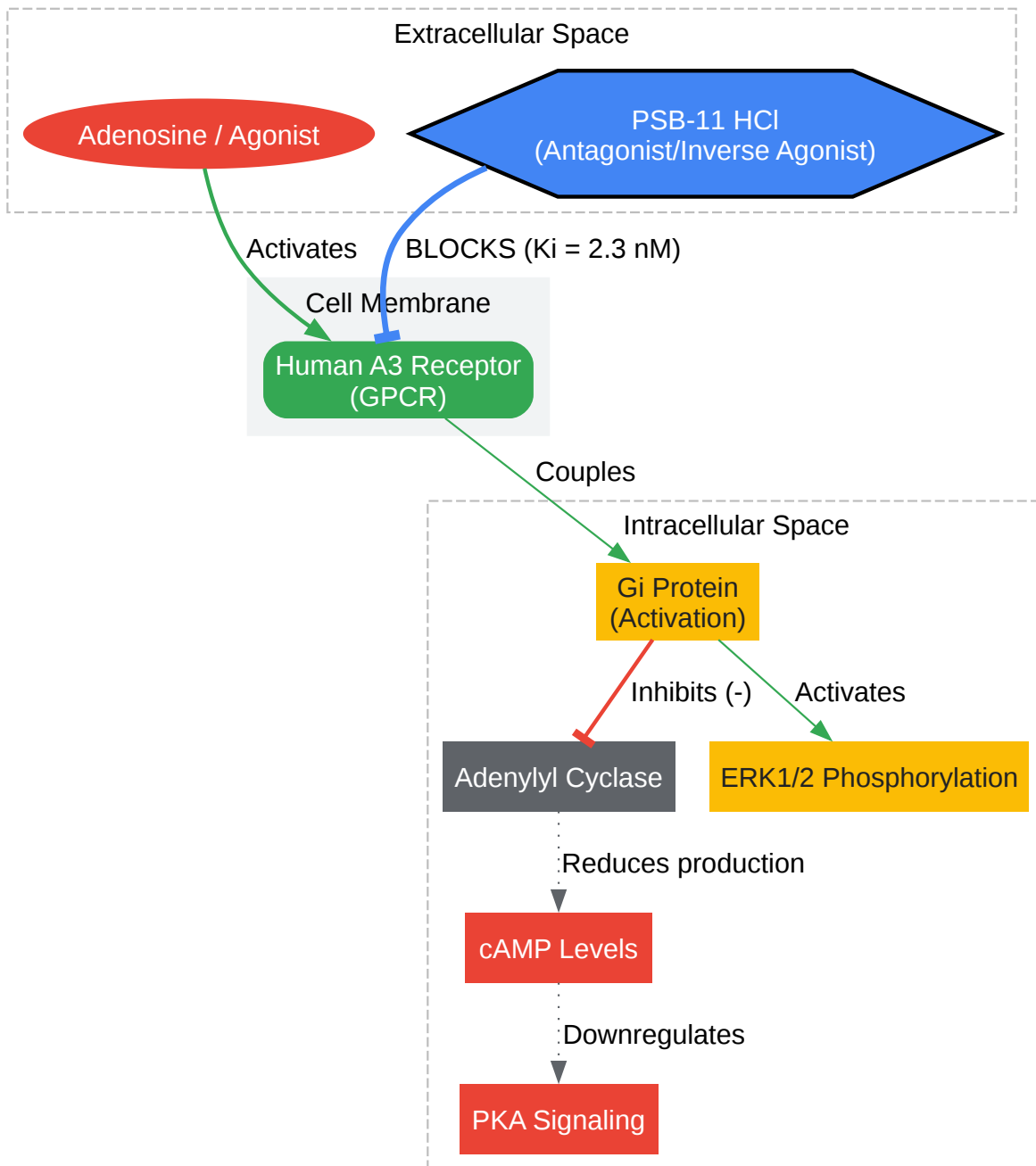
-subunit signaling. PSB-11 inhibits this phosphorylation event.
- **Phospholipase C (PLC):** In some tissue types, A3AR couples to

or

-mediated PLC activation (

mobilization). PSB-11 blocks this calcium transient.

Visualization: A3AR Signaling & PSB-11 Blockade



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Caption: PSB-11 competes with adenosine at the hA3 receptor, preventing Gi-protein coupling and reversing the inhibition of Adenylyl Cyclase.

Experimental Protocols

Protocol 1: cAMP Functional Assay (Inhibition Reversal)

Objective: To validate PSB-11 antagonism by measuring the recovery of cAMP levels in Forskolin-stimulated cells treated with an A3 agonist.

Materials:

- Cell Line: CHO cells stably expressing human A3AR (CHO-hA3).
- Reagents: PSB-11 HCl (10 mM DMSO stock), IB-MECA (Agonist), Forskolin (10 M), Rolipram (PDE inhibitor).
- Detection: TR-FRET cAMP kit (e.g., Lance Ultra or HTRF).

Workflow:

- Cell Prep: Seed CHO-hA3 cells at 2,000 cells/well in a 384-well low-volume plate.
- Antagonist Pre-incubation:
 - Prepare serial dilutions of PSB-11 in stimulation buffer (HBSS + 5 mM HEPES + 0.1% BSA + 500 M Rolipram).
 - Add 5 L of PSB-11 to cells. Incubate for 15 minutes at RT.
- Agonist Challenge:
 - Add 5

L of 2x EC80 concentration of IB-MECA (agonist) combined with 2x Forskolin (final 10 M).

- Note: Forskolin is required to raise cAMP baseline so the effect (inhibition) can be observed.
- Incubation: Incubate for 30 minutes at RT.
- Lysis & Detection: Add detection reagents (cAMP-d2 and anti-cAMP-Cryptate) per kit instructions. Read on a TR-FRET compatible plate reader.
- Analysis: Plot cAMP signal vs. log[PSB-11]. Calculate IC_{50} (which represents the potency of antagonism against the fixed agonist concentration).

Protocol 2: Radioligand Binding (Competition Assay)

Objective: Determine affinity (

) of PSB-11 for a specific receptor preparation.

Workflow:

- Membrane Prep: Harvest CHO-hA3 membranes. Resuspend in Tris-HCl/MgCl₂ buffer.
- Tracer: Use ^{3}H -PSB-11 (if available) or displace ^{3}H -IB-MECA (agonist radioligand).
 - Note: Displacing an agonist radioligand with an antagonist often yields a biphasic curve if G-protein coupling is tight; adding GTP S (1 mM) uncouples the receptor, ensuring a single affinity state.
- Incubation: Mix Membranes + Radioligand (~0.5 nM) + PSB-11 (dilution series). Incubate 90 min at 25°C.

- Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
- Count: Liquid scintillation counting.

Critical "Expertise" & Troubleshooting The Species Trap (The "Rat" Problem)

A common failure mode in A3AR research is the assumption of cross-species conservation.

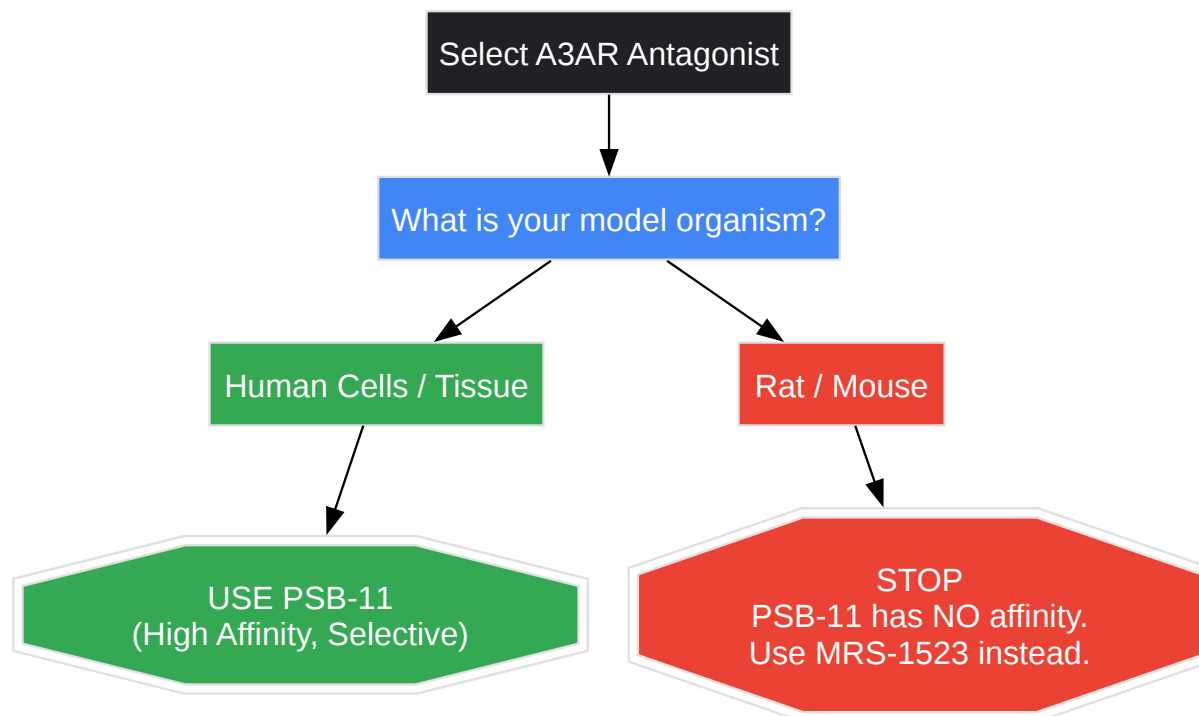
- Fact: PSB-11 is >4000x less potent at Rat A3AR compared to Human A3AR.
- Consequence: Using PSB-11 in a rat model of inflammation or ischemia will yield false negatives.
- Solution: For rodent studies, use MRS-1523 or MRS-3771, which retain high affinity for murine receptors.

Solubility Management

PSB-11 is provided as a hydrochloride salt, but its lipophilic core limits aqueous solubility.

- Storage: Store powder at -20°C, desiccated.
- Solubilization: Dissolve in 100% DMSO to create a 10-50 mM stock.
- Working Solution: Dilute the DMSO stock into aqueous buffer immediately before use. Do not exceed 0.1% DMSO final concentration in cell assays to avoid solvent artifacts.

Decision Logic: Is PSB-11 Right for You?



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Caption: Decision matrix for selecting A3AR antagonists based on species specificity.

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